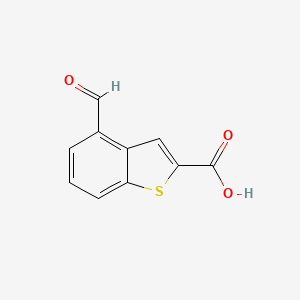

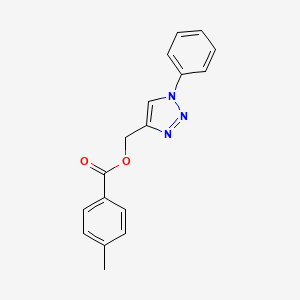

4-Formyl-1-benzothiophene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiophene derivatives, which includes “4-Formyl-1-benzothiophene-2-carboxylic acid”, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Scientific Research Applications

Structural Analysis and Chemical Properties

4-Formyl-1-benzothiophene-2-carboxylic acid, as a benzothiophene derivative, exhibits a wide variety of pharmacological activities and has been extensively used for treating various types of diseases due to its high therapeutic effectiveness. The crystal structure of a polymorph of 1-benzothiophene-2-carboxylic acid, a related compound, was determined, showcasing its complex 3D arrangement and interactions through hydrogen bonds and π⋯π interactions, which are crucial for understanding its chemical behavior and applications in drug design and development (Dugarte-Dugarte et al., 2021).

Synthesis and Chemical Reactions

The synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid from a closely related precursor demonstrates the chemical versatility and reactivity of benzothiophene carboxylic acids. This work highlights the use of specific reducing agents in chemoselective reactions, providing insights into the synthetic pathways that could be applied to this compound for the development of new pharmaceuticals or materials (Jayaraman et al., 2010).

Biological Evaluation and Applications

The design and synthesis of arylthiophene-2-carbaldehydes, including 4-arylthiophene-2-carbaldehyde compounds, through Suzuki-Miyaura cross-coupling reactions, have shown significant biological activities. These compounds have been tested for their antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities, with some showing promising results, such as excellent antibacterial activity and NO scavenging capabilities. This research indicates the potential for developing benzothiophene derivatives, including this compound, into new therapeutic agents or diagnostic tools (Ali et al., 2013).

Environmental and Catalytic Applications

The study on the degradation mechanism, kinetics, and toxicity of 4-bromophenol by electrochemical methods provides insights into the potential environmental applications of benzothiophene derivatives. Although not directly related to this compound, the principles of electrochemical reduction and oxidation explored in this research could be applicable to the degradation or transformation of various benzothiophene-based compounds, highlighting their relevance in environmental chemistry and pollution control (Xu et al., 2018).

Future Directions

Thiophene-based analogs, including “4-Formyl-1-benzothiophene-2-carboxylic acid”, continue to be a topic of interest in scientific research due to their potential as biologically active compounds . Future research may focus on exploring their synthesis, properties, and potential applications in greater detail.

Properties

IUPAC Name |

4-formyl-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O3S/c11-5-6-2-1-3-8-7(6)4-9(14-8)10(12)13/h1-5H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMIRRRAONYKLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(SC2=C1)C(=O)O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Bromophenyl)methyl]morpholine hydrochloride](/img/structure/B2723200.png)

![1-[1,1'-Biphenyl]-4-yl-3-(2,4-dimethoxyanilino)-1-propanone](/img/structure/B2723201.png)

![4-methoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2723204.png)

![N-cyano-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-4-fluoroaniline](/img/structure/B2723206.png)

![3-phenylacrylaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2723209.png)

![(9Z)-9-({3-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione](/img/structure/B2723217.png)

![tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B2723222.png)